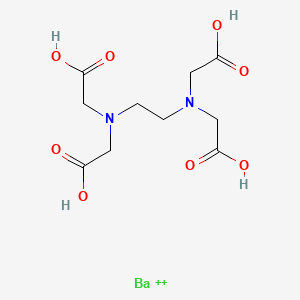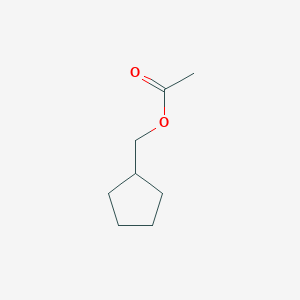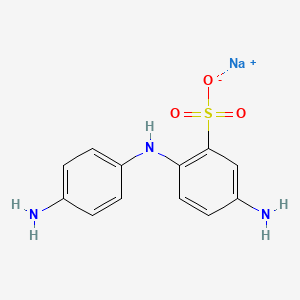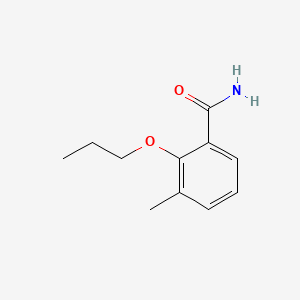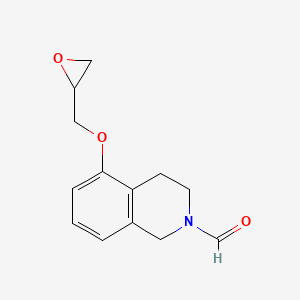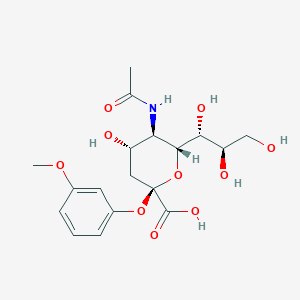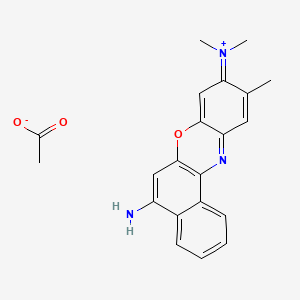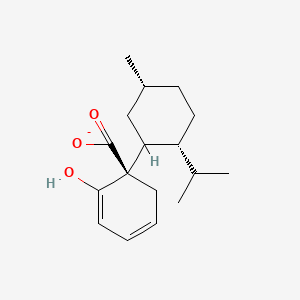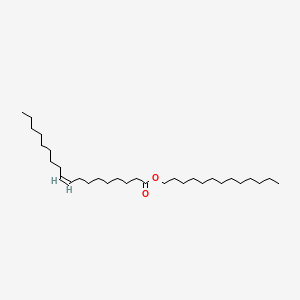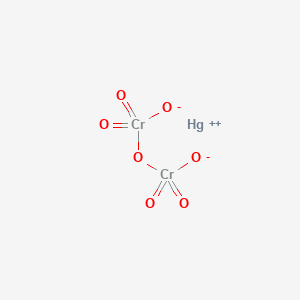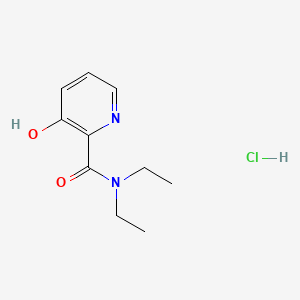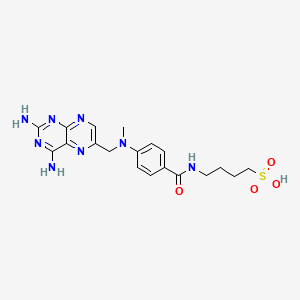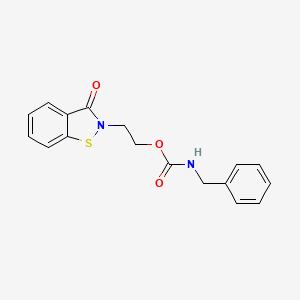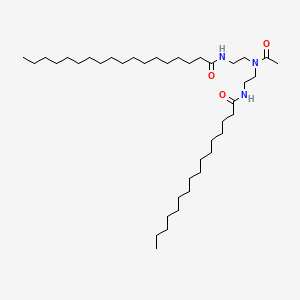
N-(2-(Acetyl(2-((1-oxohexadecyl)amino)ethyl)amino)ethyl)stearamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This inventory was created to identify and regulate chemical substances that were commercially available during that period.
准备方法
The preparation methods for EINECS 285-893-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production of EINECS 285-893-7 involves the use of industrial reactors and purification systems to obtain the compound in significant quantities.
化学反应分析
EINECS 285-893-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
EINECS 285-893-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.
作用机制
The mechanism of action of EINECS 285-893-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific receptors or enzymes, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
相似化合物的比较
EINECS 285-893-7 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8:
EINECS 234-985-5: Bismuth tetroxide, another compound with distinct chemical characteristics and uses.
EINECS 239-934-0: Mercurous oxide, which differs in its chemical behavior and industrial applications.
EINECS 285-893-7 stands out due to its specific chemical structure and the unique reactions it undergoes, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
85154-11-6 |
|---|---|
分子式 |
C40H79N3O3 |
分子量 |
650.1 g/mol |
IUPAC 名称 |
N-[2-[acetyl-[2-(hexadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C40H79N3O3/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-40(46)42-35-37-43(38(3)44)36-34-41-39(45)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h4-37H2,1-3H3,(H,41,45)(H,42,46) |
InChI 键 |
QVRVJWAIJCTHPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


